molecular formula C25H25FN4O4S B11287562 Ethyl 4-[({[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 4-[({[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11287562
M. Wt: 496.6 g/mol
InChI Key: ULMOTVCWAYQKEI-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from commercially available precursorsReaction conditions may vary, but common reagents include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in aromatic systems, where substituents on the benzene ring can be replaced with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action for ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrido[4,3-d]pyrimidine core could interact with active sites in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H25FN4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 4-[[2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H25FN4O4S/c1-2-34-24(33)17-5-9-19(10-6-17)27-22(31)15-35-25-28-21-11-12-30(14-20(21)23(32)29-25)13-16-3-7-18(26)8-4-16/h3-10H,2,11-15H2,1H3,(H,27,31)(H,28,29,32)

InChI Key

ULMOTVCWAYQKEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2

Origin of Product

United States

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